molecular formula C8H17NO2 B12919139 Carbamic acid, butyl-, propyl ester CAS No. 100823-18-5

Carbamic acid, butyl-, propyl ester

Cat. No.: B12919139
CAS No.: 100823-18-5
M. Wt: 159.23 g/mol
InChI Key: KJWVVSYDYGOFSU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl butylcarbamate can be synthesized through the reaction of 3-iodoprop-2-yn-1-ol with butyl isocyanate. The reaction typically occurs under mild conditions, with the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

In industrial settings, the production of propyl butylcarbamate involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its various applications .

Chemical Reactions Analysis

Types of Reactions

Propyl butylcarbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of propyl butylcarbamate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to propyl butylcarbamate include other carbamate-based biocides such as:

Uniqueness

Propyl butylcarbamate is unique due to its high efficacy at low concentrations and its broad-spectrum antifungal activity. It is more effective against fungi compared to other carbamate-based biocides and is stable across a wide range of pH levels . This makes it a preferred choice in various industrial and personal care applications.

Biological Activity

Carbamic acid, butyl-, propyl ester, also known as propyl butylcarbamate, is a compound with significant biological activity, particularly in antifungal and antimicrobial applications. This article explores its biological mechanisms, efficacy, and potential applications based on diverse research findings.

This compound exhibits a unique profile of biological activity due to its ability to disrupt fungal cell membrane integrity. The primary mechanism involves inhibiting specific enzymes and pathways essential for fungal cell wall synthesis, leading to cell lysis and death .

Key Properties:

  • Chemical Structure: Propyl butylcarbamate is characterized by its carbamate functional group, which enhances its reactivity with biological targets.
  • Solubility: The compound is soluble in organic solvents, making it suitable for various formulations in industrial and medical applications.

Biological Activity

Research indicates that propyl butylcarbamate possesses broad-spectrum antifungal activity. It has been shown to be effective against various fungal strains at low concentrations, making it a valuable candidate for use in agricultural and medical settings.

Antifungal Efficacy:

  • Fungi Targeted: The compound has demonstrated effectiveness against common pathogens such as Candida spp. and Aspergillus spp.
  • Concentration-Dependent Activity: Studies show that lower concentrations of propyl butylcarbamate can effectively inhibit fungal growth without significant toxicity to human cells .

Case Studies

  • Antifungal Application in Agriculture:
    • A study demonstrated that propyl butylcarbamate significantly inhibited the growth of Verticillium dahliae, a pathogenic fungus affecting crops. The compound suppressed fungal mycelium development by over 65% .
    • The compound's application as a fungicide has been explored for protecting plants from various fungal diseases, showcasing its potential in sustainable agriculture.
  • Medical Applications:
    • Research is ongoing into the use of propyl butylcarbamate in dermatological formulations aimed at treating fungal infections. Its low toxicity profile makes it an attractive option for topical applications.
    • Clinical studies are being conducted to evaluate its efficacy in wound care products, where controlling microbial growth is crucial for healing.

Safety and Toxicology

The safety profile of propyl butylcarbamate has been assessed through various studies. It is generally considered to have low acute toxicity. For instance, a dermal sensitization study indicated no significant sensitization reactions at concentrations up to 0.32% .

Toxicological Data:

  • Acute Toxicity: Classified as low risk based on animal studies.
  • Chronic Exposure: Long-term exposure assessments suggest minimal risk when used within recommended guidelines .

Comparative Efficacy Table

Compound NameAntifungal Activity (%)Toxicity LevelApplication Area
Propyl Butylcarbamate65% (against V. dahliae)Low Acute ToxicityAgriculture, Medicine
Benzoxazolyl-2-carbamic Acid Ester65%Moderate ToxicityPlant Protection
IPBC70%Low Acute ToxicityIndustrial Preservative

Properties

CAS No.

100823-18-5

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

propyl N-butylcarbamate

InChI

InChI=1S/C8H17NO2/c1-3-5-6-9-8(10)11-7-4-2/h3-7H2,1-2H3,(H,9,10)

InChI Key

KJWVVSYDYGOFSU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OCCC

Origin of Product

United States

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